molecular formula C9H18O B14476121 2,5-Dimethyl-3-methoxy-hexene CAS No. 66017-22-9

2,5-Dimethyl-3-methoxy-hexene

Cat. No.: B14476121
CAS No.: 66017-22-9
M. Wt: 142.24 g/mol
InChI Key: RNXMYQBHWTXSGP-UHFFFAOYSA-N
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Description

Contextualization within Branched Unsaturated Ethers and Alkene Chemistry

2,5-Dimethyl-3-methoxy-hexene is a prime example of a branched unsaturated ether. The presence of the methoxy (B1213986) group (-OCH₃) on the double bond classifies it as an enol ether, which significantly influences the double bond's reactivity. rsc.org The oxygen atom's lone pairs can donate electron density to the double bond, making it more electron-rich and thus more susceptible to attack by electrophiles compared to a simple alkene. rsc.org This increased nucleophilicity is a hallmark of enol ethers and a key aspect of their chemical behavior.

The branching provided by the two methyl groups at the C2 and C5 positions introduces considerable steric hindrance around the double bond. ontosight.ai This steric bulk can modulate the accessibility of the double bond to reactants, influencing the regioselectivity and stereoselectivity of chemical transformations. strath.ac.uk In the broader context of alkene chemistry, the stability of this compound is enhanced by its trisubstituted nature; more substituted alkenes are generally more thermodynamically stable. nptel.ac.in The combination of the electron-donating methoxy group and the stabilizing alkyl substituents creates a unique electronic and steric environment that distinguishes it from simpler alkenes and other unsaturated ethers.

Isomeric Configurations and Stereochemical Considerations in Dimethylmethoxyhexenes

The structure of this compound allows for geometric isomerism due to the restricted rotation around the C3=C4 double bond. This gives rise to two possible stereoisomers: the (E)-isomer and the (Z)-isomer. masterorganicchemistry.com In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. masterorganicchemistry.com The IUPAC name for this compound is 3-methoxy-2,5-dimethylhex-3-ene, with the specific isomer denoted by the (E) or (Z) prefix. smolecule.comchemeo.com

The stereoselective synthesis of a specific isomer of this compound presents a significant challenge in organic synthesis. nsf.gov Achieving control over the E/Z configuration is a long-standing issue in the synthesis of trisubstituted alkenes due to the often small energy difference between the isomers. chemeo.com Various synthetic strategies can be employed to favor the formation of one isomer over the other. For instance, palladium-catalyzed redox-relay Heck reactions have been shown to produce tetrasubstituted alkenes with high enantiomeric ratios, a technique that could potentially be adapted for the stereocontrolled synthesis of this compound. smolecule.com The choice of catalyst, ligands, and reaction conditions is crucial in directing the stereochemical outcome of such reactions. smolecule.com Furthermore, the separation of E/Z isomers, if a mixture is formed, can be a non-trivial task, often requiring specialized chromatographic techniques. google.comresearchgate.net

The carbon atom at position 5 is a chiral center, meaning it is attached to four different groups. rptu.deresearchgate.net This introduces another layer of stereochemical complexity, as (R) and (S) configurations are possible at this center. Therefore, for each geometric isomer ((E) and (Z)), there exists a pair of enantiomers.

Fundamental Research Questions and Challenges in the Chemistry of this compound

The unique structure of this compound gives rise to several fundamental research questions and challenges. A primary area of investigation is the development of highly stereoselective and efficient synthetic routes to access specific isomers of the molecule. rsc.orgnih.gov This includes the design of novel catalysts and the optimization of reaction conditions to control both the E/Z geometry of the double bond and the stereochemistry at the chiral center. rsc.org

Another significant research challenge lies in fully elucidating the reaction mechanisms involving this compound. researchgate.netresearchgate.net Understanding how the interplay of steric and electronic effects of the methyl and methoxy groups governs the regioselectivity and stereoselectivity of its reactions is crucial for its application as a synthetic building block. rsc.orgstrath.ac.uk For example, predicting the outcome of electrophilic additions, cycloadditions, or metal-catalyzed cross-coupling reactions requires a detailed understanding of its reactivity profile. rsc.org

Furthermore, exploring the synthetic utility of this compound as a precursor for the synthesis of complex target molecules remains an active area of research. smolecule.comontosight.ai Identifying novel transformations where this compound can serve as a key intermediate could unlock new pathways to valuable chemical entities. The challenges here include developing methods for the selective functionalization of the molecule at different positions and integrating it into multi-step synthetic sequences. The inherent reactivity of the enol ether moiety, for instance, could be harnessed for the construction of various oxygen-containing heterocycles or other functionalized structures. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66017-22-9

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-methoxy-2,5-dimethylhex-2-ene

InChI

InChI=1S/C9H18O/c1-7(2)6-9(10-5)8(3)4/h7H,6H2,1-5H3

InChI Key

RNXMYQBHWTXSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C(C)C)OC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,5 Dimethyl 3 Methoxy Hexene

Mechanistic Investigations of Double Bond Transformations

The double bond in 2,5-Dimethyl-3-methoxy-hexene is an electron-rich center, making it susceptible to attack by electrophiles. The presence of the allylic methoxy (B1213986) group significantly influences the regioselectivity and stereochemistry of these reactions.

Electrophilic Addition Mechanisms and Regioselectivity

Electrophilic addition to alkenes typically proceeds through a two-step mechanism. The first and rate-determining step involves the attack of the alkene's π-electrons on an electrophile (E+), forming a carbocation intermediate. libretexts.org In the second step, a nucleophile (Nu-) attacks the carbocation, forming the final product. libretexts.org

For an unsymmetrical alkene like this compound, the initial addition of an electrophile, such as a proton from a haloacid (H-X), can lead to two possible carbocation intermediates. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that is bonded to more hydrogen atoms. libretexts.org This rule is based on the relative stability of the resulting carbocation intermediates; more substituted carbocations (tertiary > secondary > primary) are more stable and form faster. ma.edu

In the case of this compound, the presence of the oxygen atom in the methoxy group introduces an additional stabilizing factor. The oxygen's lone pairs can delocalize to stabilize an adjacent positive charge through resonance. This leads to a strong preference for the formation of a carbocation at the carbon atom bearing the methoxy group (C3).

Mechanism of Electrophilic Addition (e.g., HBr):

Protonation: The π-bond of the alkene attacks the proton of HBr. The proton will add to C4, leading to the formation of a more stable tertiary carbocation at C3, which is further stabilized by the resonance effect of the adjacent methoxy group.

Nucleophilic Attack: The bromide anion (Br-) then attacks the electrophilic carbocation at C3 to form the final product.

This directing effect of the methoxy group ensures high regioselectivity in electrophilic additions, favoring the formation of the product where the nucleophile is attached to the carbon atom that was originally part of the double bond and is also bonded to the methoxy group.

ReactantElectrophileMajor ProductMinor Product
This compoundHBr3-Bromo-2,5-dimethyl-3-methoxy-hexane4-Bromo-2,5-dimethyl-3-methoxy-hexane
This compoundH₂O (acid-catalyzed)2,5-Dimethyl-3-methoxy-hexan-3-ol2,5-Dimethyl-3-methoxy-hexan-4-ol

Stereochemical Outcomes in Addition Reactions

When an addition reaction across the double bond of this compound creates one or more new chiral centers, the stereochemistry of the product becomes a key consideration. The planar nature of the double bond and the carbocation intermediate allows for the attacking species to approach from either face. libretexts.org

If the starting material is achiral and the reaction creates a new chiral center, a racemic mixture of enantiomers will be produced, as attack from either side is equally probable. vanderbilt.edulibretexts.org For this compound, the carbon at position 3 is a potential chiral center.

The stereochemical outcome can be described as syn-addition (where both new groups add to the same face of the double bond) or anti-addition (where they add to opposite faces). edu.krd

Reactions involving a planar carbocation intermediate (e.g., addition of HBr) are typically not stereoselective. The nucleophile can attack the flat carbocation from either side, leading to a mixture of syn and anti products. libretexts.org

Reactions involving a bridged intermediate (e.g., halogenation with Br₂) often proceed via anti-addition. The initial attack of Br+ forms a cyclic bromonium ion. The subsequent backside attack by Br- leads to the two bromine atoms being on opposite faces of the original double bond.

Reactions like catalytic hydrogenation or hydroboration-oxidation typically result in syn-addition, where both hydrogen atoms (or the boron and hydrogen atoms) add to the same face of the double bond.

The generation of a new chiral center in a molecule that is already chiral leads to the formation of diastereomers, which will likely be formed in unequal amounts because the existing chiral center can direct the approach of the incoming reagents. edu.krd

Oxidation Pathways of Unsaturated Ethers

The double bond in this compound is susceptible to various oxidation reactions. Common oxidation pathways for unsaturated ethers include epoxidation, dihydroxylation, and oxidative cleavage. The ether functional group itself can also undergo oxidation, typically through a free-radical autoxidation process.

Epoxidation: Reaction with a peroxy acid (like m-CPBA) converts the double bond into an epoxide. The oxygen atom is delivered to one face of the alkene, resulting in a syn-addition.

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening with water.

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup can cleave the double bond entirely, yielding smaller carbonyl-containing fragments. For this compound, this would split the molecule into two pieces at the site of the former double bond.

Autoxidation: Like other ethers, this compound can react with atmospheric oxygen in a free-radical chain reaction to form hydroperoxides. This process is often initiated by light or heat and involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, followed by reaction with O₂. rsc.orgnih.gov

Oxidation ReagentReaction TypeExpected Product(s)
m-CPBAEpoxidation2,5-Dimethyl-3,4-epoxy-3-methoxy-hexane
OsO₄, NMOSyn-dihydroxylation2,5-Dimethyl-3-methoxy-hexane-3,4-diol
1. O₃; 2. (CH₃)₂SOzonolysis (reductive)2-Methylpropanal and 1-methoxy-2-methylpropan-1-one

Catalytic Reaction Mechanisms Involving this compound

Catalysts play a crucial role in enhancing the reactivity and controlling the selectivity of reactions involving alkenes. For this compound, transition metal catalysts are particularly important for reactions like hydrogenation and carbonylation.

Role of Catalysts in Directing Reaction Selectivity and Pathway

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In addition, they can offer remarkable control over the selectivity of a reaction.

Regioselectivity: In reactions like hydroformylation or methoxycarbonylation, the choice of catalyst and ligands can determine whether the functional group is added to the more or less substituted carbon of the double bond.

Stereoselectivity: Chiral catalysts can be used to favor the formation of one enantiomer over another in reactions that create a new stereocenter, a process known as asymmetric catalysis. For example, in catalytic hydrogenation, the alkene adsorbs onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), and hydrogen is delivered to one face of the double bond, leading to syn-addition.

Chemoselectivity: A catalyst can enable the reaction of one functional group in the presence of another. For instance, specific catalysts can hydrogenate a double bond without reducing an ester group elsewhere in the molecule.

In the context of this compound, a palladium catalyst with specific phosphine (B1218219) ligands could be used to direct the outcome of a methoxycarbonylation reaction, favoring either a linear or a branched ester product. rsc.org The steric and electronic properties of the ligands coordinate to the metal center and influence how the substrate binds and reacts. semanticscholar.org

Methoxycarbonylation Mechanisms for Alkene Derivatives

Methoxycarbonylation is a palladium-catalyzed reaction that introduces a methoxycarbonyl group (-COOCH₃) across a double bond. This process is of significant industrial importance for the synthesis of esters. researchgate.net For an alkene derivative like this compound, two main catalytic cycles are generally proposed: the hydride mechanism and the alkoxy mechanism. semanticscholar.orgacs.org

The Hydride Cycle: This pathway is typically favored under acidic conditions. acs.org

Hydride Formation: A palladium(II) precatalyst reacts with an acid source and methanol (B129727) to form a palladium hydride complex, [Pd-H]⁺.

Alkene Insertion: The alkene coordinates to the palladium hydride and undergoes migratory insertion to form a palladium-alkyl intermediate. This step determines the regioselectivity.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond to form a palladium-acyl complex.

Alcoholysis: The palladium-acyl complex reacts with methanol to release the final ester product and regenerate the active [Pd-H]⁺ catalyst. rsc.orgtib.eu

The Alkoxy Cycle (or Carbomethoxy Mechanism): This pathway can be favored under different conditions, often involving an oxidant. nih.gov

Alkoxy Complex Formation: A palladium(II) species reacts with methanol to form a palladium methoxide (B1231860) complex, [Pd-OCH₃].

CO Insertion: Carbon monoxide inserts into the Pd-OCH₃ bond to form a palladium-carbomethoxy complex, [Pd-COOCH₃].

Alkene Insertion: The alkene inserts into the palladium-acyl bond.

Protonolysis/Alcoholysis: The resulting intermediate reacts to form the product and regenerate the active palladium species.

The choice between these pathways, and thus the product distribution, is highly dependent on factors such as the catalyst system (metal and ligands), solvent, temperature, pressure, and the presence of acids or oxidants. acs.orgnih.gov For instance, the use of certain oxidants like copper(II) acetate (B1210297) can favor the alkoxy pathway, leading to unsaturated ester products. acs.org

Mechanistic PathwayKey IntermediateTypical ConditionsProduct Type
Hydride CyclePalladium Hydride ([Pd-H])AcidicSaturated Ester
Alkoxy CyclePalladium Alkoxide ([Pd-OCH₃])Often requires an oxidantCan lead to unsaturated esters

Ligand Design and Catalyst Immobilization Effects on Reaction Performance

A comprehensive review of available scientific literature reveals a notable absence of specific studies focused on the effects of ligand design and catalyst immobilization on the reaction performance of this compound. Research in the broader field of catalysis for methoxy-substituted alkenes often explores how the electronic and steric properties of ligands coordinated to a metal center can influence the selectivity and efficiency of catalytic transformations. For instance, in reactions such as hydrogenation or hydroformylation, the choice of phosphine or N-heterocyclic carbene ligands can significantly alter the reaction pathway and product distribution.

Similarly, the immobilization of catalysts on solid supports is a widely studied strategy to enhance catalyst stability, reusability, and to simplify product purification. However, specific data detailing the application of these principles to this compound, including comparative performance metrics, are not present in the accessible literature. Therefore, no specific data tables on this topic can be generated.

Substitution Reactions on Methoxy-Substituted Alkenes

There is a lack of specific research in the scientific literature detailing substitution reactions on this compound. In a general context, the methoxy group on an alkene can influence its reactivity in substitution reactions. The oxygen atom's lone pairs can donate electron density to the double bond, potentially activating it towards electrophilic attack.

Vinyl ethers, a class of compounds to which this compound belongs, can undergo hydrolysis under acidic conditions, which can be considered a form of substitution reaction where the methoxy group is ultimately replaced by a hydroxyl group, leading to the formation of a ketone or aldehyde. However, specific mechanistic studies, kinetic data, or synthetic applications of substitution reactions involving this compound have not been reported.

Advanced Analytical Methodologies for the Characterization of 2,5 Dimethyl 3 Methoxy Hexene

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure and stereochemistry of 2,5-dimethyl-3-methoxy-hexene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected. The vinyl proton at C4 would be particularly informative. Its coupling constant with the proton at C3 would help in assigning the stereochemistry (E/Z isomerism) of the double bond; trans-couplings typically exhibit larger J-values (around 11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the relationships between adjacent protons. longdom.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could further elucidate stereochemistry by identifying protons that are close in space, regardless of their bond connectivity. wordpress.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the methoxy (B1213986) group (-OCH₃) would be indicated by a signal in the 55-60 ppm range. The two olefinic carbons (C3 and C4) would resonate significantly downfield, typically between 110 and 140 ppm. The remaining aliphatic carbons would appear at higher field strengths.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data from analogous compounds.

Atom Assignment Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Coupling (Hz)
C1 (CH₃)~22.5~0.9Doublet (d)J ≈ 6.5
C2 (CH)~31.0~2.3Multiplet (m)-
C3 (=CH)~135.0~4.5 - 5.5Doublet (d)J ≈ 7-15
C4 (=CH)~125.0~4.5 - 5.5Doublet of Doublets (dd)J ≈ 7-15, J ≈ 7
C5 (CH₂)~41.0~2.0Multiplet (m)-
C6 (CH)~28.0~1.7Multiplet (m)-
C7, C8 (CH₃)~22.0~0.9Doublet (d)J ≈ 6.5
C9 (-OCH₃)~56.0~3.5Singlet (s)-

Note: Predicted values are estimates and can vary based on solvent and specific stereoisomer.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent absorptions would include:

C-O-C Stretching: A strong, characteristic band for the ether linkage, typically appearing in the 1070-1150 cm⁻¹ region. docbrown.info

C=C Stretching: A medium-intensity band around 1650-1670 cm⁻¹ indicating the presence of the alkene double bond.

=C-H Stretching: A medium band appearing just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) corresponding to the C-H bonds on the double bond.

C-H Stretching (Alkyl): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the numerous methyl, methylene, and methine groups.

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group. docbrown.info

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (sp³)2850 - 2960Strong
C-H StretchAlkene (sp²)3010 - 3040Medium
C=C StretchAlkene1650 - 1670Medium
C-O-C StretchEther1070 - 1150Strong

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern. When this compound (C₉H₁₈O, Molecular Weight: 142.24 g/mol ) is ionized in a mass spectrometer, it forms a molecular ion (M⁺). nist.gov

The molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 142. Under electron ionization (EI), this molecular ion would undergo fragmentation, breaking at its weakest points. For an ether like this compound, characteristic fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the oxygen atom is a common cleavage point. Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group would yield a fragment at m/z 127. Alternatively, cleavage of the C2-C3 bond would lead to a stable, resonance-stabilized cation.

Loss of an Alkyl Group: Cleavage of the isopropyl group at C2 (43 Da) would result in a fragment at m/z 99.

McLafferty Rearrangement: While less common for simple ethers, rearrangement reactions are possible and can lead to more complex fragmentation patterns.

The resulting mass spectrum is a unique fingerprint that confirms the molecular weight and provides evidence for the proposed structure. arkat-usa.org

m/z Value Possible Fragment Ion Fragment Lost
142[C₉H₁₈O]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Methyl radical
99[M - C₃H₇]⁺Isopropyl radical
87[C₄H₇O]⁺Cleavage at C4-C5
57[C₄H₉]⁺tert-Butyl cation

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a long column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property used for identification and quantification. Purity is assessed by the presence of a single major peak in the resulting chromatogram. The choice of GC column, typically a non-polar or mid-polar capillary column, is critical for achieving good separation.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where this compound might be a minor component, GCxGC offers vastly superior separation power. copernicus.org This technique uses two different columns connected in series, providing a much higher resolution and allowing for the separation of compounds that would co-elute in a standard one-dimensional GC analysis. When coupled with a mass spectrometer (GCxGC-MS), it becomes a powerful tool for both separating and identifying components in complex matrices. escholarship.org

While GC is often preferred for volatile, thermally stable compounds, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed. For a molecule with moderate polarity like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's retention time would depend on its partitioning between these two phases. LC is particularly useful if the compound is part of a mixture containing non-volatile substances or if it is thermally sensitive. Detection is typically achieved using a UV detector (if the molecule has a chromophore) or, more universally, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Specialized Characterization Techniques for Catalytic Systems

In the context of the synthesis of this compound, which may be produced via reactions such as the methoxyalkenylation of an appropriate precursor, the characterization of the catalyst is crucial. The performance of a catalyst is intrinsically linked to its elemental composition, crystal structure, surface morphology, and textural properties. The following techniques provide detailed insights into these characteristics.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the determination of the elemental composition of a sample. rsc.orgspectro.com In the analysis of catalytic systems for this compound synthesis, ICP-OES serves two primary purposes: determining the elemental composition of the catalyst itself and quantifying any potential leaching of metallic species from the catalyst into the reaction mixture or the final product.

The high temperatures of the plasma are capable of breaking down the sample into its constituent atoms and providing the energy for ionization and excitation. spectro.com For the analysis of organic compounds or solutions, specialized sample introduction systems are often employed to handle the volatility and viscosity of the matrix. thermofisher.comthermofisher.com This is particularly relevant when analyzing a sample of this compound for trace metal contamination from the catalyst.

Research Findings: In a hypothetical scenario where a palladium-based catalyst on an alumina (B75360) support is used for the synthesis of this compound, ICP-OES could be used to verify the palladium loading on the fresh catalyst. After the reaction, the technique could be applied to the purified this compound product to ensure that the concentration of leached palladium is below acceptable limits. The high matrix tolerance of modern ICP-OES instruments with radial plasma observation makes them well-suited for the direct analysis of organic solutions. spectro.comthermofisher.com

Parameter AnalyzedSample TypeAnalytical MethodResultUnit
Palladium LoadingFresh Catalyst DigestICP-OES0.49% w/w
Leached PalladiumThis compoundICP-OES< 1ppm
Leached AluminumThis compoundICP-OES2.3ppm

X-ray Diffraction (XRD) and electron microscopy techniques are indispensable for the solid-state characterization of heterogeneous catalysts.

X-ray Diffraction (XRD) provides information about the crystalline structure of the catalyst material. acs.orgacs.org It can be used to identify the crystalline phases present in the catalyst, determine the crystallite size, and assess the degree of crystallinity. For instance, in a supported metal catalyst, XRD can confirm the structure of the support material (e.g., gamma-alumina) and, if the metal particles are large enough, provide information about the metallic phase.

Scanning Electron Microscopy (SEM) offers high-resolution imaging of the surface morphology and topography of the catalyst. researchgate.net This can reveal information about the particle shape, size distribution, and surface texture. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX) , SEM can also provide semi-quantitative elemental analysis of specific points or areas on the catalyst surface, allowing for the mapping of elemental distribution. acs.orgresearchgate.net

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of individual catalyst nanoparticles. This is particularly useful for determining the size and distribution of metal nanoparticles on a support, which can be a critical factor in catalytic activity.

Analytical TechniqueInformation ObtainedHypothetical Finding for a Catalyst
XRDCrystalline phase and crystallite sizeSupport identified as γ-Al₂O₃; Average metal crystallite size of 15 nm
SEMSurface morphology and particle shapeAgglomerates of spherical particles with a diameter of 50-100 μm
EDXElemental composition and distributionUniform distribution of the active metal on the alumina support
TEMNanoparticle size and distributionMetal nanoparticles with a narrow size distribution centered at 14 ± 3 nm

The surface area and porosity of a heterogeneous catalyst are critical parameters that directly influence its activity. A high surface area generally provides more active sites for the reaction to occur. Nitrogen physisorption at 77 K is the most common technique used to determine these properties. clays.org

The process involves measuring the amount of nitrogen gas that adsorbs onto the surface of the catalyst at different partial pressures. The resulting adsorption-desorption isotherm can be analyzed using various models, most notably the Brunauer-Emmett-Teller (BET) theory, to calculate the specific surface area. researchgate.net The isotherm also provides information about the pore volume and pore size distribution within the catalyst material. researchgate.net

Research Findings: The textural properties of a catalyst can significantly impact its performance in the synthesis of this compound. A catalyst with a high surface area and an appropriate pore structure would allow for efficient diffusion of reactants and products, leading to higher reaction rates. The data obtained from nitrogen physisorption experiments are crucial for quality control during catalyst manufacturing and for understanding structure-activity relationships.

ParameterMethodHypothetical Value for a CatalystUnit
Specific Surface AreaBET210m²/g
Total Pore Volume(at P/P₀ = 0.99)0.45cm³/g
Average Pore DiameterBJH Desorption8.5nm

Applications in Advanced Organic Synthesis and Materials Science Research

2,5-Dimethyl-3-methoxy-hexene as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the double bond in this compound, influenced by the adjacent ether linkage, allows it to serve as a valuable intermediate in the synthesis of more complex molecules. The methoxy (B1213986) group can direct the stereochemical outcome of reactions at the double bond and can be a precursor to other functional groups.

Vinyl ethers, a class of compounds to which this compound belongs, are known to react as "masked" carbonyls. stackexchange.com In the presence of aqueous acid, the alkene can be protonated, leading to a stabilized carbocation due to the influence of the adjacent methoxy group. stackexchange.com This intermediate can then react with water to form a hemiacetal, which subsequently hydrolyzes to a ketone and methanol (B129727). stackexchange.com This pathway allows the compound to be used as a precursor for ketone-containing target molecules.

Furthermore, the double bond is susceptible to a variety of addition reactions. For instance, its structure is suitable for reactions like hydroboration-oxidation to form alcohols or for catalytic hydrogenation to produce the corresponding saturated ether, 2,5-Dimethyl-3-methoxy-hexane. The steric bulk provided by the isopropyl and methyl groups can influence the regioselectivity and stereoselectivity of these additions, a feature that is highly valuable in designing synthetic routes for complex natural products and pharmaceuticals.

Utilization in the Development of Novel Polymeric Materials and Macromolecular Architectures

The presence of a polymerizable alkene functional group positions this compound as a candidate for the development of new polymeric materials. The specific substitutions on the hexene backbone can impart unique properties to the resulting polymers, such as thermal stability, solubility, and chemical resistance.

The incorporation of the methoxy and dimethyl groups along the polymer chain would influence the material's bulk properties. The flexible ether linkage could enhance chain mobility, potentially leading to materials with lower glass transition temperatures, while the bulky alkyl groups could increase the polymer's amorphous character and affect its mechanical strength.

Monomer Applications in Polymerization Reactions (e.g., Free Radical Polymerization)

This compound can theoretically act as a monomer in various polymerization reactions, most notably free radical polymerization. In this process, a radical initiator would add to the double bond, creating a new radical species that can then propagate by adding to subsequent monomer units.

However, the steric hindrance around the double bond, caused by the adjacent isopropyl group and the methyl group on the double bond itself, presents a significant challenge for polymerization. Sterically hindered alkenes often exhibit low polymerization rates and result in low molecular weight polymers. This is a common characteristic in traditional radical polymerization where achieving both high polymerization rates and large molecular weights simultaneously can be difficult.

Advanced controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) or Atom Transfer Radical Polymerization (ATRP), could potentially overcome these limitations. These methods are known to provide better control over the polymerization of a wide range of vinyl monomers, including those with challenging structures, leading to polymers with well-defined molecular weights and low polydispersities. cmu.edu

Table 1: Potential Polymerization Behavior of this compound

Polymerization Method Expected Outcome Potential Polymer Properties
Free Radical Polymerization Low to moderate molecular weight, potentially slow reaction rate due to steric hindrance. Amorphous, potentially soluble in common organic solvents.

| Controlled Radical Polymerization (e.g., ATRP, NMP) | Better control over molecular weight and lower polydispersity. | Well-defined macromolecular architecture, potential for block copolymers. |

Role as a Model Compound in Fundamental Mechanistic Studies

The specific structure of this compound makes it an excellent model compound for studying fundamental reaction mechanisms. The interplay between the electronic effects of the methoxy group and the steric effects of the alkyl substituents provides a platform to investigate how these factors influence reaction kinetics and pathways.

For example, in studies of electrophilic additions to alkenes, this compound can help elucidate the stability and rearrangement pathways of the resulting carbocation intermediates. The electron-donating nature of the methoxy group is expected to stabilize an adjacent positive charge, while the bulky alkyl groups can hinder or promote certain rearrangement processes. pharmacyfreak.com

Thermochemical data, such as the enthalpy of reaction (ΔrH°), have been evaluated for this compound. nist.gov Such data are crucial for understanding the energetics of isomerization and other reactions, providing insight into the relative stability of isomers and the feasibility of reaction pathways. nist.gov Studies on related methoxy species have also explored their reactivity as carbene-like intermediates on catalyst surfaces, a fundamental area of research in hydrocarbon transformations. researchgate.net The structure of this compound is well-suited for probing these types of reactive intermediates.

Table 2: Physicochemical Data for Mechanistic Considerations

Property Value Significance in Mechanistic Studies
Formula C9H18O Defines the elemental composition. nist.govnist.gov
Molecular Weight 142.2386 g/mol Used in kinetic calculations and product analysis. nist.govnist.gov

| Enthalpy of Reaction (ΔrH°) | -7.2 ± 0.4 kJ/mol (gas phase isomerization) | Provides quantitative data on the energetic landscape of reactions involving the compound. nist.gov |

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